2-trityl-2,5,6,7-tetrahydro-4H-indazol-4-one
Overview
Description
2-trityl-2,5,6,7-tetrahydro-4H-indazol-4-one is a heterocyclic compound that has garnered attention in the field of medicinal chemistry This compound is characterized by its indazole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-trityl-2,5,6,7-tetrahydro-4H-indazol-4-one typically involves the condensation of a triketone with phenylhydrazine. One common method includes the following steps :
Formation of Triketone: The starting material, a cyclic triketone, is prepared through a series of reactions involving the oxidation of a suitable precursor.
Condensation Reaction: The triketone is then condensed with phenylhydrazine under acidic conditions to form the indazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-trityl-2,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different degrees of saturation.
Substitution: Nucleophilic substitution reactions can occur at the trityl group or other reactive sites on the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include various substituted indazoles, oxo derivatives, and reduced tetrahydro compounds.
Scientific Research Applications
2-trityl-2,5,6,7-tetrahydro-4H-indazol-4-one has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of enzymes such as SARS-CoV-2 main protease.
Biological Studies: The compound is studied for its potential as an inhibitor of human neutrophil elastase, which is involved in inflammatory diseases.
Chemical Biology: It serves as a probe for studying protein-ligand interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 2-trityl-2,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets. For example, as an inhibitor of SARS-CoV-2 main protease, the compound binds to the active site of the enzyme, preventing it from processing viral polyproteins necessary for viral replication . Similarly, as an inhibitor of human neutrophil elastase, it binds to the enzyme’s active site, blocking its proteolytic activity .
Comparison with Similar Compounds
Similar Compounds
1,5,6,7-tetrahydro-4H-indazol-4-one: Lacks the trityl group but shares the indazole core.
4,5,6,7-tetrahydroindole: Similar bicyclic structure but with different functional groups.
Uniqueness
The presence of the trityl group in 2-trityl-2,5,6,7-tetrahydro-4H-indazol-4-one imparts unique steric and electronic properties, enhancing its binding affinity and specificity for certain molecular targets compared to its analogs .
Properties
IUPAC Name |
2-trityl-6,7-dihydro-5H-indazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O/c29-25-18-10-17-24-23(25)19-28(27-24)26(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22/h1-9,11-16,19H,10,17-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXZMAIBYUWWLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN(C=C2C(=O)C1)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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